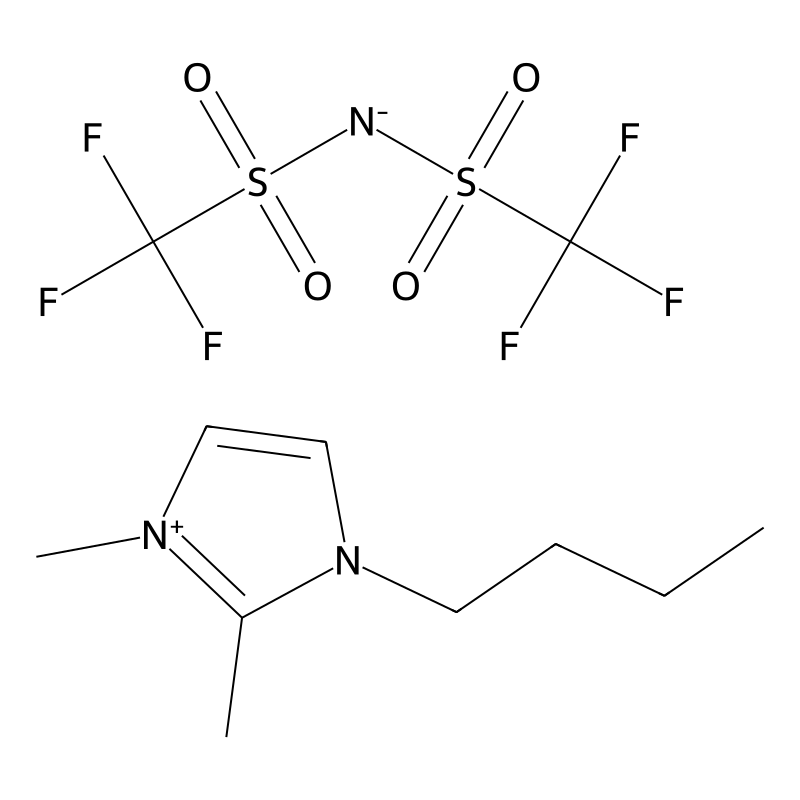1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent for Organic Reactions
- BMIM Tf2N is a good solvent for many organic compounds due to its weak interaction with dissolved substances []. This makes it useful in various organic reactions, including:
- Catalysis: BMIM Tf2N can be used as a solvent for reactions involving strong bases like amines, where it acts as a phase transfer catalyst, improving reaction efficiency [].
- Electrochemistry: Due to its electrochemical stability, BMIM Tf2N is a suitable solvent for electrochemical studies and applications [].
Stability and Temperature Tolerance
- BMIM Tf2N exhibits high thermal and chemical stability [, ]. This allows its use in reactions requiring high temperatures or harsh chemical environments, where traditional solvents might degrade.
Potential Applications in Material Science
- The unique properties of BMIM Tf2N make it a potential candidate for material science research. Some areas of exploration include:
- Electrolytes: BMIM Tf2N's ionic conductivity and stability are being investigated for its potential use in electrolytes for batteries and fuel cells.
- Ionic Liquids for Gas Separation: Researchers are exploring the ability of BMIM Tf2N to selectively absorb specific gases, which could be useful for gas separation processes.
1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which includes a butyl group, two methyl groups on the imidazole ring, and a bis(trifluoromethanesulfonyl)imide anion. Its empirical formula is C₁₁H₁₇F₆N₃O₄S₂, and it has a molecular weight of approximately 433.39 g/mol . This compound is typically a colorless to light yellow liquid and is notable for its thermal stability and low volatility, making it suitable for various applications in chemistry and materials science.
The synthesis of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide typically involves:
- Preparation of the imidazolium salt:
- The reaction between 1-butyl-2,3-dimethylimidazole and a suitable halide (e.g., bromide or chloride) to form the corresponding imidazolium salt.
- Anion exchange:
- The imidazolium salt is then reacted with lithium bis(trifluoromethanesulfonyl)imide to facilitate the exchange of halide ions for bis(trifluoromethanesulfonyl)imide ions.
This method allows for the production of high-purity ionic liquids suitable for various applications.
Interaction studies involving 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide focus on its behavior in various chemical environments. Research indicates that this compound can interact with different substrates, influencing reaction pathways and efficiencies. Additionally, its interactions with biomolecules have been explored to assess its potential in drug delivery systems and biocompatibility.
Several compounds share structural similarities with 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Ethyl group instead of butyl | Lower viscosity than butyl variant |
| 1-Hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Hexyl group instead of butyl | Higher thermal stability |
| 1-Methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imide | Octyl group with methyl substitution | Enhanced solubility in organic solvents |
The uniqueness of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide lies in its specific combination of functional groups and the resulting physical properties that make it particularly effective as an ionic liquid in various applications. Its balance between hydrophobicity and ionic character distinguishes it from other similar compounds.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








